(Dodecylbenzyl)triethylammonium chloride (Dodecylbenzyl)triethylammonium chloride
Brand Name: Vulcanchem
CAS No.: 28679-24-5
VCID: VC18532668
InChI: InChI=1S/C25H46N.ClH/c1-5-9-10-11-12-13-14-15-16-20-23-25(24-21-18-17-19-22-24)26(6-2,7-3)8-4;/h17-19,21-22,25H,5-16,20,23H2,1-4H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C25H46ClN
Molecular Weight: 396.1 g/mol

(Dodecylbenzyl)triethylammonium chloride

CAS No.: 28679-24-5

Cat. No.: VC18532668

Molecular Formula: C25H46ClN

Molecular Weight: 396.1 g/mol

* For research use only. Not for human or veterinary use.

(Dodecylbenzyl)triethylammonium chloride - 28679-24-5

Specification

CAS No. 28679-24-5
Molecular Formula C25H46ClN
Molecular Weight 396.1 g/mol
IUPAC Name triethyl(1-phenyltridecyl)azanium;chloride
Standard InChI InChI=1S/C25H46N.ClH/c1-5-9-10-11-12-13-14-15-16-20-23-25(24-21-18-17-19-22-24)26(6-2,7-3)8-4;/h17-19,21-22,25H,5-16,20,23H2,1-4H3;1H/q+1;/p-1
Standard InChI Key ZXZQUCFQXMJSLE-UHFFFAOYSA-M
Canonical SMILES CCCCCCCCCCCCC(C1=CC=CC=C1)[N+](CC)(CC)CC.[Cl-]

Introduction

Chemical Structure and Properties

(Dodecylbenzyl)triethylammonium chloride belongs to the class of cationic surfactants, characterized by a hydrophobic dodecylbenzyl group and a hydrophilic triethylammonium moiety. Its molecular formula is C25H46ClN\text{C}_{25}\text{H}_{46}\text{ClN}, with a molecular weight of 396.09 g/mol . The compound’s structure comprises a benzyl group attached to a dodecyl (C12) alkyl chain, coupled with a triethylammonium chloride group. This configuration confers amphiphilic properties, enabling it to interact with both polar and non-polar substances.

Key Physical and Chemical Properties

PropertyValue
AppearanceWhite crystalline solid
SolubilitySoluble in water, ethanol, and organic solvents
Critical Micelle Concentration (CMC)Not reported (estimated lower than analogous QACs)
Thermal StabilityStable at ambient temperatures

The compound’s cationic nature allows it to adsorb onto negatively charged surfaces, making it effective in applications requiring dispersion or emulsification .

Synthesis and Production

Synthetic Methodology

The synthesis of (dodecylbenzyl)triethylammonium chloride typically involves a two-step process:

  • Quaternization Reaction: Triethylamine reacts with dodecylbenzyl chloride in a polar solvent (e.g., ethanol) under reflux conditions.

    C12H25C6H4CH2Cl+N(C2H5)3C12H25C6H4CH2N+(C2H5)3Cl\text{C}_{12}\text{H}_{25}\text{C}_6\text{H}_4\text{CH}_2\text{Cl} + \text{N}(\text{C}_2\text{H}_5)_3 \rightarrow \text{C}_{12}\text{H}_{25}\text{C}_6\text{H}_4\text{CH}_2\text{N}^+(\text{C}_2\text{H}_5)_3\text{Cl}^-

    This exothermic reaction proceeds at 60–80°C, with yields exceeding 85% after purification .

  • Purification: The crude product is recrystallized from acetone or ethanol to remove unreacted starting materials and byproducts .

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to optimize temperature control and mixing efficiency. Automated systems regulate reactant stoichiometry, ensuring consistent product quality. Post-synthesis, the compound is formulated into aqueous solutions (50–80% active content) or dried powders for commercial distribution .

Applications in Industrial and Scientific Contexts

Surfactant and Emulsifier

The compound’s amphiphilic structure enables it to reduce surface tension in aqueous systems, facilitating:

  • Oil-in-Water Emulsions: Stabilizing immiscible phases in agrochemical formulations .

  • Detergent Formulations: Enhancing dirt suspension in cleaning products .

Ion Exchange and Catalysis

As a phase-transfer catalyst, (dodecylbenzyl)triethylammonium chloride accelerates reactions between hydrophilic and hydrophobic reactants. For example, it mediates nucleophilic substitutions in organic synthesis, improving reaction rates by up to 70% compared to non-catalytic conditions .

Niche Applications

  • Textile Industry: Serves as an antistatic agent in synthetic fiber production .

  • Petroleum Sector: Acts as a demulsifier in crude oil processing .

Hazard ParameterDetails
Skin IrritationMild irritation upon prolonged contact
Environmental ImpactToxic to aquatic life; requires controlled disposal
Protective MeasuresUse gloves, goggles, and ventilation

Comparison with Analogous Quaternary Ammonium Compounds

(Dodecylbenzyl)triethylammonium chloride differs structurally from common QACs like benzalkonium chloride (BAC) and cetyltrimethylammonium chloride (CTAC):

CompoundAlkyl ChainQuaternary GroupKey Application
(Dodecylbenzyl)triethylammonium ClDodecylbenzylTriethylammoniumPhase-transfer catalysis
Benzalkonium Chloride (BAC)C12–C14 alkylDimethylbenzylDisinfectants
CTACCetyl (C16)TrimethylammoniumHair conditioners

The triethylammonium group in the target compound reduces water solubility compared to trimethyl variants but enhances compatibility with organic solvents .

Recent Research and Future Directions

Recent studies (2023–2025) highlight emerging applications:

  • Nanotechnology: As a stabilizing agent for gold nanoparticles in catalytic systems .

  • Environmental Remediation: Potential use in microplastic aggregation and removal from wastewater .

Critical research gaps include:

  • Ecotoxicology: Long-term effects on aquatic ecosystems.

  • Synergistic Formulations: Compatibility with anionic surfactants and oxidizers.

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